molecular formula C5H11O9P B1197006 5-Phosphoarabinonic acid CAS No. 57287-61-3

5-Phosphoarabinonic acid

Cat. No.: B1197006
CAS No.: 57287-61-3
M. Wt: 246.11 g/mol
InChI Key: HNECGPFIYSOYHF-JJYYJPOSSA-N
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Description

5-Phosphoarabinonic acid: is an arabinonic acid derivative that carries a single phospho substituent at position 5. It is a small molecule with the chemical formula C₅H₁₁O₉P

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoarabinonic acid typically involves the phosphorylation of arabinonic acid. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective phosphorylation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the enzymatic phosphorylation of arabinonic acid using specific kinases that catalyze the transfer of a phosphate group from adenosine triphosphate to arabinonic acid. This method offers high specificity and yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Phosphoarabinonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Phosphoarabinonic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the phosphorylation processes that are crucial for energy transfer and signal transduction in cells .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors involved in disease pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 5-Phosphoarabinonic acid involves its role as a phosphorylating agent. It participates in biochemical reactions where it donates its phosphate group to other molecules, thereby modulating their activity. This process is essential in pathways such as glycolysis and gluconeogenesis, where it helps regulate the conversion of glucose-6-phosphate to fructose-6-phosphate .

Comparison with Similar Compounds

  • 5-Phosphogluconic acid
  • 5-Phosphoribonic acid
  • 5-Phosphomannonic acid

Comparison: 5-Phosphoarabinonic acid is unique due to its specific structure and the position of the phospho group. Compared to similar compounds, it has distinct reactivity and applications. For instance, while 5-Phosphogluconic acid is involved in the pentose phosphate pathway, this compound has a more specialized role in certain phosphorylation reactions .

Properties

CAS No.

57287-61-3

Molecular Formula

C5H11O9P

Molecular Weight

246.11 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid

InChI

InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1

InChI Key

HNECGPFIYSOYHF-JJYYJPOSSA-N

SMILES

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O

Synonyms

5-phosphoarabinonate
arabinonate-5-phosphate

Origin of Product

United States

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